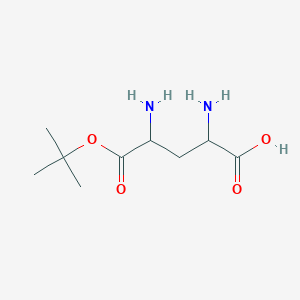
Boc-L-2,4-diaminobutyric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-L-2,4-diaminobutyric acid is a complex organic compound with a unique structure that includes both amino and ester functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-L-2,4-diaminobutyric acid typically involves multi-step organic reactions. One common method includes the protection of amino groups followed by esterification and subsequent deprotection. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The purification process often includes crystallization and chromatography techniques to achieve the desired product quality.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.
科学的研究の応用
Peptide Synthesis
Boc-Dab is primarily utilized in peptide synthesis due to its ability to form stable peptide bonds. It acts as a protected amino acid, which allows for the selective introduction of the 2,4-diaminobutyric acid moiety into peptide sequences.
Key Applications:
- Solid-Phase Peptide Synthesis (SPPS): Boc-Dab is commonly used in SPPS protocols where it serves as a key intermediate. Its Boc (tert-butyloxycarbonyl) protection group is easily removed under mild acidic conditions, facilitating the formation of peptide bonds without compromising the integrity of sensitive side chains .
- Modification of Peptides: The incorporation of Boc-Dab into peptides can enhance their biological activity or modify their pharmacokinetic properties, making them more effective as therapeutic agents .
Pharmaceutical Research
Boc-Dab has been investigated for its potential therapeutic applications, particularly in the development of drugs targeting various diseases.
Case Studies:
- Neurotoxin Research: Research has shown that derivatives of 2,4-diaminobutyric acid can be linked to neurotoxic effects. Studies utilizing Boc-Dab have explored its role in understanding the mechanisms behind neurotoxicity, especially concerning compounds like β-N-methylamino-L-alanine (BMAA) found in cyanobacteria .
- Antimicrobial Agents: Some studies have reported that peptides containing Boc-Dab exhibit antimicrobial properties, making them candidates for developing new antibiotics. The structure allows for modifications that can enhance activity against resistant bacterial strains .
Biochemical Characterization
Boc-Dab is also used in biochemical studies to characterize proteins and enzymes.
Research Findings:
- Enzyme Activity Studies: In studies involving recombinant enzymes from Streptomyces, Boc-Dab has been employed to assess substrate specificity and enzyme kinetics. The ability to modify peptide substrates with Boc-Dab allows researchers to elucidate enzyme mechanisms more clearly .
- Binding Studies: The interactions between cationic peptides containing Boc-Dab and negatively charged lipid membranes have been studied to understand membrane permeability and protein-lipid interactions better .
作用機序
The mechanism by which Boc-L-2,4-diaminobutyric acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors where the compound can act as an inhibitor or activator. The pathways involved often relate to the modulation of biochemical processes, which can lead to therapeutic effects.
類似化合物との比較
Similar Compounds
2,4-Diaminopentanoic acid: Lacks the ester functional group present in Boc-L-2,4-diaminobutyric acid.
2,4-Diamino-5-oxopentanoic acid: Similar structure but without the 2-methylpropan-2-yl group.
Uniqueness
This compound is unique due to its combination of amino and ester functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
2,4-diamino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)6(11)4-5(10)7(12)13/h5-6H,4,10-11H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJSXZAHYIQPTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(C(=O)O)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














